1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine
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Overview
Description
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with methyl, tolyl, and propionoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of 1,2-dimethylpyrrolidine with o-tolylmagnesium bromide, followed by esterification with propionic anhydride to introduce the propionoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: N-bromosuccinimide (NBS)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Halogenated derivatives
Scientific Research Applications
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-3-(p-tolyl)-3-propionoxypyrrolidine
- 1,2-Dimethyl-3-(m-tolyl)-3-propionoxypyrrolidine
- 1,2-Dimethyl-3-(o-tolyl)-3-acetoxypyrrolidine
Uniqueness
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
69597-49-5 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
[1,2-dimethyl-3-(2-methylphenyl)pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H23NO2/c1-5-15(18)19-16(10-11-17(4)13(16)3)14-9-7-6-8-12(14)2/h6-9,13H,5,10-11H2,1-4H3 |
InChI Key |
AVJHHMSHPYWQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2C |
Origin of Product |
United States |
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